ACTB-1003 is known to inhibit several kinases, including:
Actb-1003 is an orally bioavailable kinase inhibitor []. It acts on multiple cellular pathways involved in cancer development and progression []. Originally developed by EOC Pharma, it's currently undergoing clinical trials [].
Actb-1003 possesses a complex heterocyclic structure with several key features:
The specific arrangement of these features allows Actb-1003 to interact with various kinases with high potency [].
Actb-1003 inhibits the activity of several kinases that play crucial roles in cancer progression []. Here are its key targets: